Ethyl 6-(methanesulfonyl)hexanoate
Description
Ethyl 6-(methanesulfonyl)hexanoate is an ester derivative of hexanoic acid featuring a methanesulfonyl (-SO₂CH₃) group at the 6-position of the hexanoate chain. Methanesulfonyl-containing compounds are often employed in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .
The synthesis of analogous compounds, such as ethyl 6-(chloroformyl)hexanoate (CAS 14794-32-2), involves reactions with phosphorus pentachloride (PCl₅) or other acylating agents , suggesting that similar methods might apply to the target compound. This compound’s physicochemical properties, such as solubility and thermal stability, likely differ from simpler esters (e.g., ethyl hexanoate) due to the polar sulfonyl moiety.
Properties
Molecular Formula |
C9H18O4S |
|---|---|
Molecular Weight |
222.30 g/mol |
IUPAC Name |
ethyl 6-methylsulfonylhexanoate |
InChI |
InChI=1S/C9H18O4S/c1-3-13-9(10)7-5-4-6-8-14(2,11)12/h3-8H2,1-2H3 |
InChI Key |
WNKRELXYTUGKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Ethyl 6-Substituted Hexanoate Derivatives
Key Observations :
Reactivity: The methanesulfonyl group in the target compound may act as a leaving group in substitution reactions, akin to ethyl methanesulfonate (EMS), a known mutagen . However, the hexanoate chain in the target compound could modulate reactivity compared to EMS. Ethyl 6-(chloroformyl)hexanoate’s chloroformyl group enables nucleophilic acyl substitution, a property shared with the target compound’s sulfonyl group .
Applications: Flavor Compounds: Ethyl hexanoate and ethyl 3-(methylthio)propanoate are critical aroma components in fruits (e.g., pineapple) and liquors, contributing fruity and sulfurous notes . In contrast, the methanesulfonyl derivative is unlikely to be flavor-active due to its polar, non-volatile nature. Synthetic Intermediates: Ethyl 6-(chloroformyl)hexanoate and the target compound may serve as precursors for liquid crystals or pharmaceuticals. For example, ethyl 6-(4-cyanobiphenyl-4-yloxy)hexanoate (Intermediate 1 in ) is used in liquid crystal synthesis .
Toxicity and Safety: Ethyl methanesulfonate (EMS) is highly toxic and mutagenic, requiring strict handling protocols . Ethyl hexanoate, by contrast, is Generally Recognized as Safe (GRAS) for use in foods, with a read-across assessment supporting its low toxicity .
Physicochemical Properties
Table 2: Flavor Compound Concentrations in Food Products
| Compound | Concentration (mg/L) | Source | Reference |
|---|---|---|---|
| Ethyl hexanoate | 2,221 | Luzhoulaojiao liquor | |
| Ethyl 3-(methylthio)propanoate | Not quantified | Pineapple pulp | |
| Ethyl butanoate | 693 | Luzhoulaojiao liquor |
- Volatility: Ethyl hexanoate’s low molecular weight and non-polar structure make it highly volatile, essential for aroma release. In contrast, the methanesulfonyl derivative’s higher molecular weight and polarity reduce volatility, limiting its use in flavor applications.
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